![molecular formula C13H20N4 B13093076 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B13093076.png)
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine is a heterocyclic compound that features a pyrazolo[1,5-b]pyridazine core. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides access to the pyrazolo[1,5-b]pyridazine core, which can then be further functionalized to yield the desired compound. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Analyse Des Réactions Chimiques
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Cycloaddition: The compound can participate in cycloaddition reactions, forming various heterocyclic structures.
Applications De Recherche Scientifique
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Mécanisme D'action
The mechanism of action of 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine can be compared with other pyrazolo[1,5-b]pyridazine derivatives, such as:
FK838: Known for its adenosine receptor antagonist activity.
KCA-1312: Exhibits phosphodiesterase inhibitory activity.
ABT-963: A potent cyclooxygenase-2 inhibitor.
These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound.
Propriétés
Formule moléculaire |
C13H20N4 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-methyl-1-(2-propan-2-ylpyrazolo[1,5-b]pyridazin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H20N4/c1-8(2)12(14)11-10-6-5-7-15-17(10)16-13(11)9(3)4/h5-9,12H,14H2,1-4H3 |
Clé InChI |
KNQPXZXOCFQOMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN2C(=C1C(C(C)C)N)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


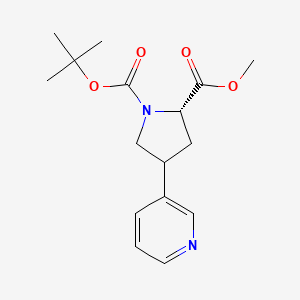
![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
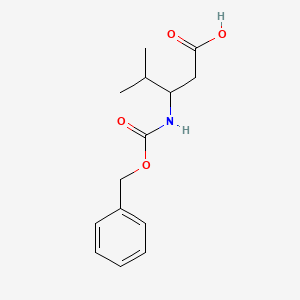

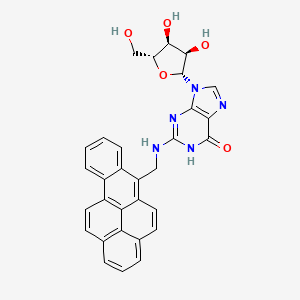
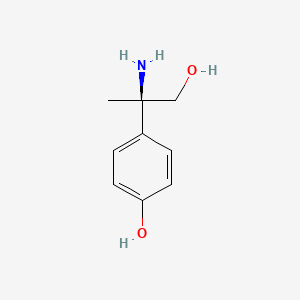
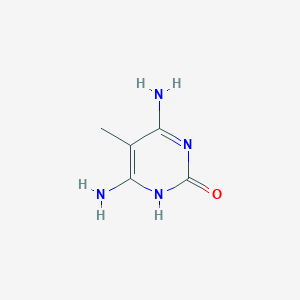
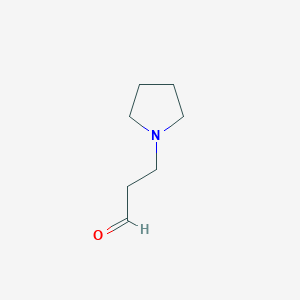
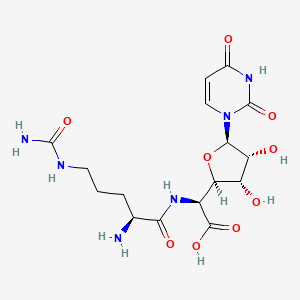
![2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13093043.png)

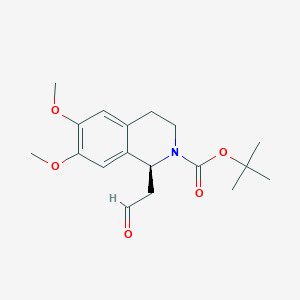
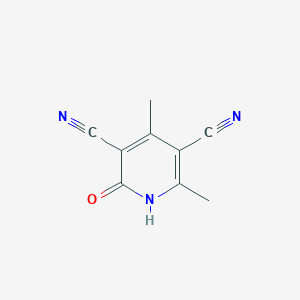
![6-Phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13093082.png)
